molecular formula C12H16F2O2 B8000685 1-(3-Butoxy-4,5-difluorophenyl)ethanol

1-(3-Butoxy-4,5-difluorophenyl)ethanol

Cat. No.: B8000685
M. Wt: 230.25 g/mol
InChI Key: OFCVRZHPSCXKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Butoxy-4,5-difluorophenyl)ethanol is an organic compound with the molecular formula C12H16F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

The synthesis of 1-(3-Butoxy-4,5-difluorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-butoxy-4,5-difluorobenzaldehyde with an appropriate reducing agent to yield the desired ethanol derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

1-(3-Butoxy-4,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-Butoxy-4,5-difluorophenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-4,5-difluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence its binding affinity and reactivity. The pathways involved may include interactions with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

1-(3-Butoxy-4,5-difluorophenyl)ethanol can be compared with similar compounds such as:

    1-(4-Butoxy-3,5-difluorophenyl)ethanol: Similar structure but different positional isomers.

    1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone:

Properties

IUPAC Name

1-(3-butoxy-4,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-3-4-5-16-11-7-9(8(2)15)6-10(13)12(11)14/h6-8,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCVRZHPSCXKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)C(C)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.